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the Efficacy of BAY 2927088 in Preclinical Models of Osimertinib Resistance.

The emergence of acquired resistance to third-generation EGFR tyrosine kinase inhibitors
(TKIs) like osimertinib presents a significant challenge in the treatment of non-small cell lung
cancer (NSCLC). The most common on-target resistance mechanism is the acquisition of a
C797S mutation in the EGFR kinase domain, which prevents the covalent binding of
irreversible inhibitors like osimertinib.[1][2] In this context, BAY 2927088 (formerly known as
BAY 2476568) has emerged as a promising therapeutic agent. Preclinical data indicates that
BAY 2927088, a non-covalent, reversible TKI, effectively inhibits EGFR activity in models
harboring the C797S mutation, a key mechanism of resistance to osimertinib.[2][3]

Mechanism of Action and Preclinical Efficacy

BAY 2927088 is an oral, reversible TKI that potently inhibits mutant EGFR and HERZ2.[3][4] Its
non-covalent binding mode allows it to bypass the C797S mutation that confers resistance to
irreversible inhibitors like osimertinib.[2][3]

Preclinical studies have demonstrated the potent and selective activity of BAY 2927088 against
various EGFR mutations. In Ba/F3 cellular models, BAY 2927088 showed high activity against
the classical EGFR exon 19 deletion (IC50 = 0.16 nM) and L858R activating mutations (IC50 =
0.52 nM), with over 1000-fold selectivity compared to wild-type EGFR (IC50 = 221 nM).[2]
Importantly, it retains this potent activity in the presence of the C797S resistance mutation.[2][3]
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Furthermore, BAY 2927088 has shown strong potency in models with EGFR exon 20 insertion
mutations, demonstrating a 40-fold selectivity for these mutants over wild-type EGFR.[1][2]

Signaling Pathway Inhibition

BAY 2927088 effectively blocks the phosphorylation of HER2, leading to the inhibition of the
downstream MAPK signaling pathway.[5] This mechanism is crucial for its anti-proliferative
activity in tumor cell lines with HER2 mutations. While specific data on EGFR downstream
signaling in osimertinib-resistant models is not yet fully detailed in published literature, the
mechanism of action suggests a similar inhibition of EGFR phosphorylation and subsequent
blockade of pro-survival pathways like PISK/AKT and MAPK/ERK.
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EGFR signaling pathway and points of inhibition.
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Comparative Efficacy Data

While direct head-to-head comparative studies with osimertinib in resistant models are limited

in publicly available literature, the existing data highlights the potential of BAY 2927088.

. Selectivity
Target Cell Line
Compound . IC50 (nM) vs. WT Reference
Mutation(s) Model
EGFR
EGFR
BAY 2927088 Ba/F3 0.16 >1000-fold [2]
ex19del
BAY 2927088 EGFR L858R Ba/F3 0.52 >1000-fold [2]
EGFR exon
BAY 2927088 _ 40-fold [1][2]
20 ins
Potent
BAY 2927088 EGFR C797S activity [2]13]
retained
EGFR Activity
Osimertinib ex19del/T790 significantly [1]
M/C797S reduced

In Vivo Studies

The anti-tumor activity of BAY 2927088 has been confirmed in in vivo models. Strong, dose-

dependent tumor growth inhibition was observed in patient-derived xenograft (PDX) models of

NSCLC with EGFR exon 20 insertion mutations and in models carrying the C797S resistance
mutation.[3] Consistent with its selectivity, BAY 2927088 showed no activity in EGFR wild-type

tumors, suggesting a potentially favorable safety profile with a wider therapeutic window.[2]
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In Vivo Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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